4-Ethyl-1,2,3-thiadiazol-5-amine
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Overview
Description
4-Ethyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one sulfur atom, and two nitrogen atoms. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl halides under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-Ethyl-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
1,2,4-Thiadiazole: Another isomer with different substitution patterns and biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Less common but still studied for its unique chemical properties.
Uniqueness: 4-Ethyl-1,2,3-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H7N3S |
---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
4-ethylthiadiazol-5-amine |
InChI |
InChI=1S/C4H7N3S/c1-2-3-4(5)8-7-6-3/h2,5H2,1H3 |
InChI Key |
OSROHBMNUPNRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)N |
Origin of Product |
United States |
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